molecular formula C11H9N3O B8773514 2-(2-Pyrimidylamino)benzaldehyde

2-(2-Pyrimidylamino)benzaldehyde

Cat. No. B8773514
M. Wt: 199.21 g/mol
InChI Key: JMUJOSDMSQCYLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Pyrimidylamino)benzaldehyde is a useful research compound. Its molecular formula is C11H9N3O and its molecular weight is 199.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Pyrimidylamino)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Pyrimidylamino)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

2-(pyrimidin-2-ylamino)benzaldehyde

InChI

InChI=1S/C11H9N3O/c15-8-9-4-1-2-5-10(9)14-11-12-6-3-7-13-11/h1-8H,(H,12,13,14)

InChI Key

JMUJOSDMSQCYLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)NC2=NC=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-bromobenzaldehyde (0.35 mL, 3.0 mmol), 2-aminopyrimidine (0.34 g, 3.6 mmol), tris(dibenzylideneacetone)dipalladium (28 mg, 0.030 mmol), 9,9-dimethyl-4,6-bis(diphenylphosphino)xanthene (38 mg, 0.066 mmol) and cesium carbonate (28 mg, 0.030 mmol) in 1,4-dioxane (6.0 mL) was stirred at 100° C. for 19 hours under argon atmosphere. After cooling to room temperature, the reaction mixture was added with water and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane to hexane/ethyl acetate=8/2) to obtain 2-(2-pyrimidylamino)benzaldehyde (0.38 g, 64%).
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